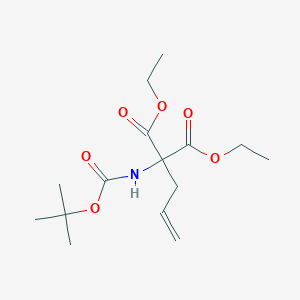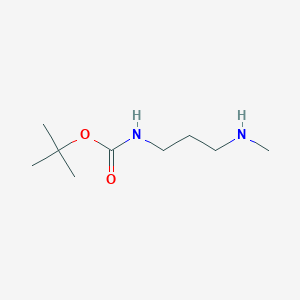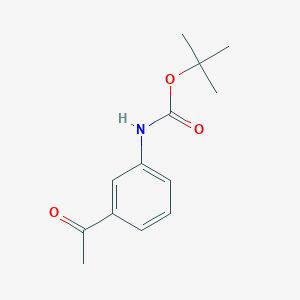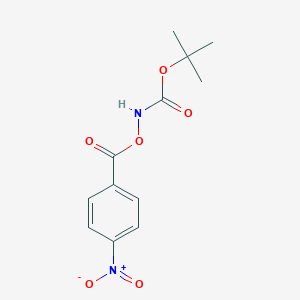
tert-Butyl (4-nitrobenzoyl)oxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and versatility in various chemical reactions. The tert-butyl group is known for its ability to protect functional groups during synthesis and can be easily removed when no longer needed.
Synthesis Analysis
The synthesis of tert-butyl carbamates and related compounds involves various reagents and catalysts. For instance, tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl-based reagents in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to an oxygen atom, which is part of the carbamate functional group. The structural elucidation of related compounds, such as 4-tert-butylbenzohydrazone and its metal complexes, has been achieved using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR8. These techniques are crucial for confirming the molecular structure and understanding the coordination of ligands to metal ions.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a catalyst for the oxidative dehydrogenation of hydrazobenzenes to produce azobenzenes , and as an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . Moreover, the vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction, demonstrates the reactivity of tert-butyl carbamates in forming cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and affects the reactivity of the compound. The synthesis of tert-butyl-hydroxylated compounds, such as di-tert-butyl-4-hydroxybenzaldehyde, showcases the impact of the tert-butyl group on the oxidation reactions and the overall yield of the synthesis process . The reactivity of tert-butyl-substituted carbazoles further illustrates the influence of the tert-butyl group on the chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- A compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, related to tert-Butyl (4-nitrobenzoyl)oxycarbamate was synthesized and characterized using various spectroscopic techniques. Its structural and conformational properties were investigated through single-crystal X-ray diffraction and vibrational spectra, revealing a hexameric chain structure extended along a specific direction, primarily influenced by the rotation of tert-butyl groups around C-N bonds (Gholivand et al., 2009).
2. Formation of Supramolecular Self-assemblies
- Novel p-tert-butylthiacalix[4]arenes, including derivatives of tert-butyl (4-nitrobenzoyl)oxycarbamate, have been synthesized and used to form supramolecular nanosized particles. These particles exhibited the ability to form cascade or commutative three-component supramolecular systems, showing potential for metal cation and dicarboxylic acid recognition (Yushkova et al., 2012).
3. Involvement in Organic Synthesis
- tert-Butyl (4-nitrobenzoyl)oxycarbamate related compounds have been involved in various organic synthesis processes. For instance, tert-Butyl perbenzoate was used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions. Additionally, tert-Butyl nitrite (TBN), a closely related compound, has been recognized as a versatile reagent in organic transformations, including nitrosation, oximation, oxidation, and more (Liu & Hii, 2011), (Li & Jia, 2017).
4. Catalysis and Chemical Transformations
- The compound has been a part of studies involving catalysis and chemical transformations. For instance, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate was achieved, providing access to functionalized 3,6-dihydro-2H-1,2-oxazines. This indicates its role in facilitating or undergoing chemical transformations, contributing to the synthesis of complex organic compounds (Hoshino, Suzuki, & Honda, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVXMMZACDPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307436 |
Source


|
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
CAS RN |
35657-41-1 |
Source


|
| Record name | 35657-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl (4-nitrobenzoyl)oxycarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

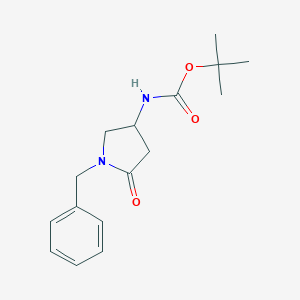



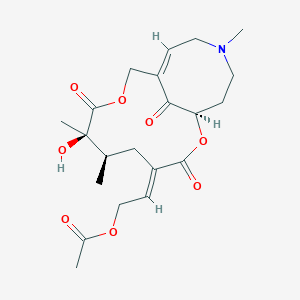

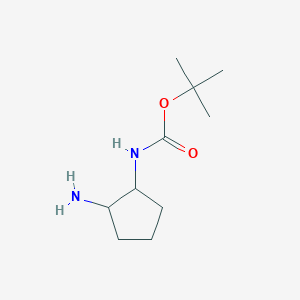
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
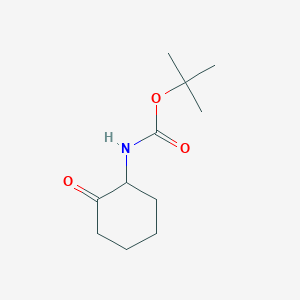
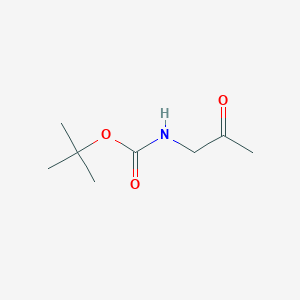
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
